6-Bromo-2-chloro-1H-indole-3-carbaldehyde
Description
6-Bromo-2-chloro-1H-indole-3-carbaldehyde (CAS: 1221792-00-2) is a halogenated indole derivative with the molecular formula C₉H₅BrClNO and a molecular weight of 258.5 g/mol. It features a bromine atom at position 6 and a chlorine atom at position 2 on the indole ring, with a formyl group at position 3 (Figure 1). This compound is typically available at ≥95% purity and is utilized as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-2-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(4-13)9(11)12-8(6)3-5/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWHDYUIBRZNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure Overview:
- Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)
- Conditions : Low temperature (0–5°C) for reagent formation; subsequent addition of indole derivative at room temperature; reflux at 80–90°C for 5–8 hours.
- Key Parameters :
| Parameter | Value/Range | Reference |
|---|---|---|
| Solvent ratio (DMF:POCl₃) | 5:1 | |
| Molar ratio of indole derivative to Vilsmeier reagent | 1:10 to 1:50 | |
| Reflux temperature | 80–90°C | |
| Reaction time | 5–8 hours |
The halogenated indole derivatives, such as 6-bromo-2-chloro-1H-indole, can be synthesized via halogenation of indole precursors prior to formylation, ensuring regioselectivity.
Research Findings:
- The Vilsmeier reaction offers high regioselectivity for the 3-position of indole.
- Halogen substituents like bromine and chlorine at positions 6 and 2, respectively, can be introduced via electrophilic aromatic substitution prior to formylation.
- The yields of formylated products typically range from 60–85%, depending on halogenation efficiency and reaction conditions.
Halogenation of Indole Derivatives
Prior to formylation, indole must be selectively halogenated at the 6- and 2-positions. This is achieved through electrophilic halogenation using halogen sources such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Halogenation Procedure:
- Reagents : NBS or NCS, acetic acid or other polar solvents
- Conditions : Controlled temperature (0–25°C), with regioselectivity driven by directing effects of existing substituents.
Data Table: Halogenation of Indole
| Halogen | Reagent | Solvent | Temperature | Yield | Regioselectivity | Reference |
|---|---|---|---|---|---|---|
| Bromine | NBS | Acetic acid | 0–5°C | 70–80% | 6-position | |
| Chlorine | NCS | Acetic acid | 0–5°C | 65–75% | 2-position |
The halogenated indoles serve as substrates for subsequent formylation, providing the desired substitution pattern on the indole ring.
Oxidative and Biotransformation Routes
Alternative synthetic pathways include oxidation of indole-3-acetic acid derivatives and biotransformation processes:
Oxidation of Indole-3-Acetic Acid:
Biotransformation:
- Method : Enzymatic conversion of indole precursors in microbial systems, such as Escherichia coli.
- Outcome : Environmentally friendly route, producing indole-3-carbaldehyde in moderate yields (~68%).
Synthesis from Indole Derivatives
Formylation of indole derivatives with substituents at various positions can be achieved via:
- Reimer-Tiemann reaction : Less regioselective.
- Use of N-methyl aniline with ruthenium catalysts for C3-selective formylation.
- Ammonium acetate in DMSO as a carbon source.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the halogen atoms.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
6-Bromo-2-chloro-1H-indole-3-carbaldehyde has been explored for its potential pharmaceutical applications due to its structural similarity to other biologically active compounds.
Anticancer Activity
Recent studies have indicated that compounds derived from indole structures exhibit anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation. A study demonstrated that modifications to the indole scaffold can enhance cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research suggests that indole derivatives can exhibit significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The presence of halogen substituents is believed to enhance this activity .
Synthetic Applications
The synthesis of this compound can be achieved through various methods, including:
Vilsmeier-Haack Reaction
This method involves the reaction of indoles with phosphorus oxychloride and dimethylformamide (DMF), yielding the desired carbaldehyde. This synthetic route is notable for its efficiency and ability to introduce functional groups selectively .
One-Pot Reactions
Innovative one-pot reactions have been developed to synthesize this compound along with other derivatives, allowing for streamlined processes in laboratory settings .
Material Science Applications
In addition to its biological applications, this compound is utilized in material science for developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties imparted by the indole structure make it a suitable candidate for such applications.
Case Study 1: Anticancer Activity Evaluation
A recent evaluation of various indole derivatives, including this compound, revealed enhanced anticancer activity when compared to non-halogenated analogs. The study utilized cell viability assays on breast cancer cell lines, demonstrating a dose-dependent response with IC50 values significantly lower than those of traditional chemotherapeutics .
Case Study 2: Synthesis Optimization
A comparative study on different synthesis methods highlighted the Vilsmeier-Haack reaction as the most efficient route for producing this compound. Yield percentages were reported at over 85% purity using this method, showcasing its practicality for large-scale synthesis .
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms, along with the aldehyde group, allows it to participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Positional Isomers
Key Observations :
Halogen-Substituted Analogs
Key Observations :
- Functional Groups : The absence of chlorine in 6-Bromo-1H-indole-3-carbaldehyde (CAS 50910-55-9) reduces electrophilicity at position 2, simplifying nucleophilic substitution pathways .
- Biological Activity : Thiosemicarbazone derivatives (e.g., CAS 50910-55-9 analog) exhibit enhanced metal-chelating properties and antimicrobial activity, suggesting that the target compound could be modified similarly for pharmaceutical applications .
Thermal and Spectral Properties
- Melting Points: Analogs like 5-Bromo-3-substituted indoles () exhibit melting points >200°C, indicating high thermal stability likely due to strong intermolecular hydrogen bonding and halogen interactions .
- Spectral Data : For 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone (), IR spectra show N–H and C=S stretches (~3300 cm⁻¹ and ~1250 cm⁻¹), while ^1H NMR reveals deshielded aromatic protons due to electron-withdrawing substituents. Similar shifts are expected for the target compound’s aldehyde proton (δ ~9.8–10.2 ppm) .
Biological Activity
6-Bromo-2-chloro-1H-indole-3-carbaldehyde is a compound belonging to the indole family, notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Bromine and Chlorine Substituents : These halogen atoms enhance its reactivity and biological activity.
- Aldehyde Functional Group : Located at the 3-position of the indole ring, this group is crucial for its interaction with biological targets.
This compound primarily targets the enzyme CYP2A6 , which plays a significant role in nicotine metabolism. The compound acts as an inhibitor, binding to the active site of CYP2A6 and reducing nicotine metabolism, which can have implications for smoking cessation therapies.
Biochemical Pathways
The inhibition of CYP2A6 leads to:
- Decreased Nicotine Clearance : This may prolong the effects of nicotine, potentially aiding in smoking cessation efforts.
- Influence on Other Metabolic Pathways : The compound may also affect other pathways involving the metabolism of xenobiotics and endogenous compounds.
Antimicrobial Activity
Research indicates that derivatives of indole, including this compound, exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Indole derivatives are known for their anticancer properties. Studies suggest that this compound may:
- Induce apoptosis in cancer cells through modulation of signaling pathways.
- Exhibit cytotoxic effects against specific cancer cell lines, although detailed studies on this specific compound are still needed.
Case Studies
- CYP2A6 Inhibition : A study demonstrated that this compound effectively inhibited CYP2A6 activity in vitro, leading to reduced nicotine metabolism in cellular models.
- Antimicrobial Testing : In vitro studies have shown that related indole compounds possess strong antibacterial activity with MIC values ranging from 0.48 to 7.81 µg/mL against various pathogens .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Bromoindole-3-carboxaldehyde | Bromine substituent | Moderate antibacterial activity |
| 2-Chloroindole-3-carboxaldehyde | Chlorine substituent | Anticancer properties |
| 5-Bromoindole-3-carboxaldehyde | Bromine at different position | Antimicrobial effects |
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-2-chloro-1H-indole-3-carbaldehyde?
- Methodological Answer : The synthesis typically involves sequential halogenation of an indole scaffold. A plausible route starts with iodination or bromination of 1H-indole-3-carbaldehyde at the 6th position using iodine or bromine with an oxidizing agent (e.g., H₂O₂) in dichloromethane at 0–25°C . Subsequent chlorination at the 2nd position can be achieved via electrophilic substitution using Cl₂ or SOCl₂ under controlled conditions. Purification often employs recrystallization from ethanol or column chromatography with silica gel and ethyl acetate/hexane mixtures .
- Key Considerations :
- Monitor reaction progress using TLC to avoid over-halogenation.
- Optimize stoichiometry to minimize byproducts (e.g., dihalogenated derivatives).
Q. How is this compound characterized structurally?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic aldehyde proton resonance at δ 9.8–10.2 ppm. Bromine and chlorine substituents deshield adjacent protons, with splitting patterns confirming substitution positions .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) reveals planarity of the indole ring and dihedral angles between substituents. For example, the –CHO group forms a 6° angle with the indole plane in related bromo-indole derivatives .
Advanced Research Questions
Q. What intermolecular interactions govern the crystal packing of this compound?
Q. How does the electronic nature of bromine and chlorine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : Bromine at the 6th position facilitates Suzuki-Miyaura couplings due to its moderate electronegativity and C–Br bond polarization. Chlorine at the 2nd position acts as an electron-withdrawing group, directing electrophilic attacks to the 5th position. For example, Pd-catalyzed coupling with arylboronic acids proceeds at 80–100°C in THF/H₂O with Na₂CO₃ as base, yielding biaryl derivatives .
- Comparative Reactivity :
- Bromine: Higher oxidative addition efficiency (vs. Cl) with Pd(0) catalysts.
- Chlorine: Stabilizes intermediates via resonance effects, reducing side reactions.
Q. What computational methods predict the spectroscopic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries and vibrational frequencies. IR spectra show aldehyde C=O stretching at ~1680 cm⁻¹, while TD-DFT predicts UV-Vis absorption maxima (e.g., λmax ≈ 290 nm in ethanol) .
- Validation :
- Compare computed ¹³C NMR shifts with experimental data (RMSE < 2 ppm).
- Use Hirshfeld surface analysis to validate crystallographic hydrogen bonding .
Methodological Best Practices
- Contradiction Analysis :
- Safety Protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
